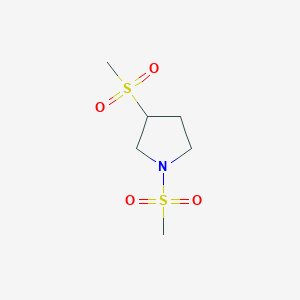
4-(1,4-Dioxan-2-yl)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1,4-Dioxan-2-yl)piperidine” is a chemical compound with the CAS Number: 1824102-03-5 . It has a molecular weight of 171.24 .
Synthesis Analysis
The synthesis of 1,4-dioxanes, such as “4-(1,4-Dioxan-2-yl)piperidine”, can be divided into two large groups: those based on C–H bond modification and on the construction of the heterocyclic ring . The most renowned approach relies on intramolecular cyclizations of 1,2-diol derivatives bearing an electrophilic moiety at the appropriate position .Molecular Structure Analysis
The molecular structure of “4-(1,4-Dioxan-2-yl)piperidine” is based on a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis
“4-(1,4-Dioxan-2-yl)piperidine” has a molecular weight of 171.24 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Industrie Pharmaceutique
Les dérivés de la pipéridine, y compris la “4-(1,4-Dioxan-2-yl)pipéridine”, jouent un rôle important dans l'industrie pharmaceutique . Ils sont présents dans plus de vingt classes de produits pharmaceutiques . Par exemple, une série de dérivés de la 2-amino-4-(1-pipéridine)pyridine ont été conçus comme inhibiteurs duaux cliniquement résistants au Crizotinib de la kinase du lymphome anaplastique (ALK) et de la kinase c-ros oncogene 1 (ROS1) .
Synthèse de Composés Biologiquement Actifs
Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées, y compris la “this compound”, est une tâche importante de la chimie organique moderne . Ces composés peuvent être utilisés comme blocs médicinaux synthétiques pour la construction de médicaments .
Applications Antioxydantes
Les composés à base de pipéridine, tels que la pipérine, se sont avérés avoir une puissante action antioxydante en raison de leur capacité à empêcher ou à supprimer les radicaux libres . Il est possible que la “this compound” puisse avoir des propriétés similaires.
Recherche et Développement
La “this compound” pourrait être utilisée dans les processus de recherche et développement dans le domaine de la chimie organique, en particulier dans l'étude des dérivés de la pipéridine .
Réactions Chimiques
La “this compound” pourrait être utilisée dans diverses réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine .
Évaluation Biologique
La “this compound” pourrait être utilisée dans l'évaluation biologique de médicaments potentiels contenant une partie pipéridine .
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(1,4-Dioxan-2-yl)piperidine”, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include 4-(1,4-dioxan-2-yl)piperidine, have a wide range of pharmacological applications .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit the progression of certain cancer cells .
Biochemical Pathways
Piperidine derivatives have been associated with the regulation of several crucial signaling pathways essential for the establishment of cancers .
Result of Action
Some piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Analyse Biochimique
Biochemical Properties
Piperidine derivatives, which share a similar structure, have been reported to exhibit a wide range of biological activities . These include interactions with various enzymes and proteins, but specific interactions of 4-(1,4-Dioxan-2-yl)piperidine with biomolecules have not been reported yet.
Cellular Effects
Piperidine derivatives have been reported to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo
Molecular Mechanism
Research on similar piperidine derivatives suggests that these compounds may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms for 4-(1,4-Dioxan-2-yl)piperidine have not been elucidated.
Dosage Effects in Animal Models
The effects of varying dosages of 4-(1,4-Dioxan-2-yl)piperidine in animal models have not been reported in the literature. Studies on similar compounds suggest that dosage can significantly impact the observed effects , but specific data for 4-(1,4-Dioxan-2-yl)piperidine is lacking.
Metabolic Pathways
Piperidine derivatives are known to be involved in a variety of metabolic processes , but specific pathways for 4-(1,4-Dioxan-2-yl)piperidine have not been identified.
Transport and Distribution
The compound’s physical and chemical properties, such as its molecular weight and structure, likely influence its transport and distribution .
Propriétés
IUPAC Name |
4-(1,4-dioxan-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQGENHQDYYHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824102-03-5 |
Source


|
| Record name | 4-(1,4-dioxan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]imidazole-4-carboxylic acid](/img/structure/B2595234.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2595235.png)
![Methyl 2-{[6-chloro-2-(dimethylamino)-4-pyrimidinyl]sulfanyl}benzenecarboxylate](/img/structure/B2595237.png)
![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2595239.png)
![6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid](/img/structure/B2595240.png)
![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide](/img/structure/B2595241.png)
![Tert-butyl 2-[[(3R,4R)-4-hydroxypyrrolidin-3-yl]-methylamino]acetate](/img/structure/B2595243.png)


![1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2595250.png)
![7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2595252.png)

![Methyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2595254.png)
